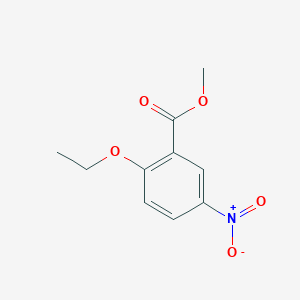

Methyl 2-ethoxy-5-nitrobenzoate

Description

Contextual Significance of Nitrobenzoate Esters in Synthetic Organic Chemistry

Nitrobenzoate esters are highly valuable intermediates in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution and directs incoming groups primarily to the meta position. rsc.org This predictable directing effect is a cornerstone of synthetic strategy.

Furthermore, the nitro group itself is a versatile functional group. It can be readily reduced to an amino group (NH₂), which is a powerful ortho-, para-directing activator. This transformation dramatically alters the electronic properties of the benzene (B151609) ring and opens up a completely different set of potential reactions. This convertibility allows chemists to reverse the electronic nature of a substituent, a key tactic in multi-step synthesis. The ester group can also be easily hydrolyzed back to a carboxylic acid, providing another site for chemical modification, such as amidation. This dual functionality makes nitrobenzoate esters important precursors for a wide range of target molecules, including pharmaceuticals and agrochemicals.

Chemical Landscape of Substituted Benzoate (B1203000) Derivatives

In materials science, benzoate derivatives are used in the production of polymers and other specialty chemicals. The ability to tune the properties of the molecule by changing substituents allows for the creation of materials with specific characteristics. The synthesis of these derivatives often relies on foundational reactions like esterification of substituted benzoic acids or substitution reactions on a parent benzoate ester. google.com

Rationale for Investigating Methyl 2-ethoxy-5-nitrobenzoate

The specific structure of this compound makes it a strategic target for synthesis and a useful intermediate for more complex molecules. The rationale for its investigation stems from the predictable reactivity imparted by its functional groups.

The synthesis of this compound would likely proceed via one of two primary routes:

Esterification of 2-ethoxy-5-nitrobenzoic acid: This method involves the reaction of the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst. This is a standard and often high-yielding reaction. google.com

Nitration of methyl 2-ethoxybenzoate: This involves an electrophilic aromatic substitution reaction. In this case, the starting material, methyl 2-ethoxybenzoate, has two directing groups: the ethoxy group (-OEt) and the methyl ester group (-COOCH₃). The ethoxy group is a strong activating, ortho-, para-director, while the ester group is a deactivating, meta-director. The powerful activating effect of the ethoxy group at position 2 would strongly direct the incoming nitro group to the para position (position 5), leading to the desired product.

The resulting molecule, this compound, is a valuable synthetic intermediate. The nitro group at position 5 can be reduced to an amine, yielding methyl 5-amino-2-ethoxybenzoate. This resulting aminobenzoate is a precursor for various heterocyclic compounds and other complex structures used in pharmaceutical development. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, providing another handle for synthetic elaboration. The presence of structurally related compounds like 4-Amino-2-ethoxy-5-nitrobenzoic acid in the chemical literature suggests the utility of this substitution pattern in synthetic campaigns. chem960.com

While specific research findings on this compound are not widely available in public literature, its value is clearly established by its role as a versatile building block, enabling the synthesis of a variety of more complex and potentially bioactive molecules.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data |

|---|---|

| ¹H NMR | Data not available in cited public literature. |

| ¹³C NMR | Data not available in cited public literature. |

| Mass Spectrometry | Data not available in cited public literature. |

| Infrared (IR) | Data not available in cited public literature. |

Compound Index

Table 3: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 80074-34-6 | C₁₀H₁₁NO₅ |

| 2-ethoxy-5-nitrobenzoic acid | 57148-23-9 | C₉H₉NO₅ |

| Methyl 2-ethoxybenzoate | 3686-55-3 | C₁₀H₁₂O₃ |

| 4-Amino-2-ethoxy-5-nitrobenzoic acid | 86718-18-5 | C₉H₁₀N₂O₅ |

| 2-Ethoxy-6-nitrobenzoic acid | 120277-89-6 | C₉H₉NO₅ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-9-5-4-7(11(13)14)6-8(9)10(12)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHAOIFZKFHHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656056 | |

| Record name | Methyl 2-ethoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80074-34-6 | |

| Record name | Benzoic acid, 2-ethoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80074-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 2 Ethoxy 5 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For methyl 2-ethoxy-5-nitrobenzoate, ¹H and ¹³C NMR would be the primary techniques used for its structural confirmation.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and ethoxy groups. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group. Based on the analysis of analogous compounds like methyl 2-methoxy-5-nitrobenzoate, the predicted ¹H NMR data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent is presented below.

The aromatic region would likely show three protons with specific splitting patterns due to their coupling with each other. The ethoxy group would present as a quartet and a triplet, characteristic of an ethyl group attached to an electronegative atom. The methyl ester group would appear as a singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.10 | d | ~9.0 |

| H-4 | ~8.30 | dd | ~9.0, 2.5 |

| H-6 | ~8.60 | d | ~2.5 |

| -OCH₂CH₃ | ~4.20 | q | ~7.0 |

| -OCH₂CH₃ | ~1.50 | t | ~7.0 |

| -COOCH₃ | ~3.95 | s | - |

This is a predictive table based on analogous structures.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the substituents on the benzene (B151609) ring. The carbonyl carbon of the ester group is expected to appear at a characteristically downfield position.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~122.0 |

| C-2 | ~158.0 |

| C-3 | ~115.0 |

| C-4 | ~125.0 |

| C-5 | ~141.0 |

| C-6 | ~129.0 |

| -C=O | ~165.0 |

| -OCH₂CH₃ | ~65.0 |

| -OCH₂CH₃ | ~14.5 |

| -COOCH₃ | ~52.5 |

This is a predictive table based on analogous structures.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively establish the structure of this compound and assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between coupled protons. For instance, it would show a cross-peak between the H-3 and H-4 aromatic protons, confirming their adjacent positions. It would also clearly show the correlation between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would identify which protons are directly attached to which carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the -OCH₂- protons in the ¹H NMR spectrum would correlate with the -OCH₂- carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small organic molecule, should be amenable to GC-MS analysis. In a typical GC-MS experiment, the compound would first be separated from a mixture by gas chromatography and then introduced into the mass spectrometer.

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (225.06 g/mol ). The fragmentation pattern would likely involve the loss of small radicals or neutral molecules. Key expected fragmentations include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in an ion at m/z 194.

Loss of the ethoxy radical (•OCH₂CH₃) from the ether linkage, resulting in an ion at m/z 180.

Loss of the nitro group (NO₂), leading to a fragment at m/z 179.

Cleavage of the ester group could also lead to the formation of a benzoyl cation derivative.

The relative abundances of these fragment ions would provide further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For less volatile derivatives or for the analysis of complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. wisc.edu LC-MS is particularly useful for the analysis of thermally sensitive compounds that might degrade in a GC inlet. wisc.edu

In an LC-MS analysis of this compound, the compound would be separated by high-performance liquid chromatography (HPLC) and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "softer" ionization techniques often result in a prominent protonated molecule peak ([M+H]⁺) at m/z 226, with less fragmentation than that observed in EI-MS. This allows for the confident determination of the molecular weight. By adjusting the cone voltage in the mass spectrometer, controlled fragmentation can be induced to obtain structural information similar to that from GC-MS. The use of tandem mass spectrometry (LC-MS/MS) would allow for the isolation of the parent ion and its subsequent fragmentation to provide even more detailed structural insights.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds, providing a unique "fingerprint" of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of the chemical bonds. For this compound, characteristic absorption bands would be expected for its key functional groups.

A detailed experimental FTIR spectrum for this compound is not readily found in the current body of scientific literature. However, based on the known absorption ranges for its constituent functional groups, a theoretical spectrum can be predicted.

| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Ester (C=O) | Stretching | 1720 - 1740 |

| Ester (C-O) | Stretching | 1200 - 1300 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 |

This table represents predicted values based on established group frequencies. Precise, experimentally determined values for this compound are not available in the reviewed literature.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, revealing vibrational modes that are "Raman active." While a published Raman spectrum for this compound is not available, it is anticipated that the symmetric vibrations of the nitro group and the aromatic ring would produce strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The presence of a chromophore, in this case, the nitro-substituted benzene ring, and an auxochrome, the ethoxy group, would govern the absorption characteristics of this compound.

Specific experimental UV-Vis spectral data, including the absorption maxima (λmax) and molar absorptivity values for this compound, are not reported in the available literature. Generally, nitroaromatic compounds exhibit strong absorption in the UV region due to π → π* and n → π* transitions. The ethoxy and methyl ester groups would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nitrobenzene (B124822).

X-ray Diffraction (XRD) for Crystalline Structure Determination

Crystal Packing and Intermolecular Interactions

Without experimental XRD data, a definitive analysis of the crystal packing and intermolecular interactions is not possible. However, based on the functional groups present, one could anticipate the presence of several types of non-covalent interactions that would influence the crystal lattice. These would likely include:

Dipole-dipole interactions: Arising from the polar nitro and ester groups.

C-H···O hydrogen bonds: Involving the aromatic and alkyl C-H donors and the oxygen atoms of the nitro and ester groups as acceptors.

π-π stacking: Between the aromatic rings of adjacent molecules.

A comprehensive understanding of these interactions is crucial for rationalizing the physical properties of the crystalline material.

Conformational Analysis of Aromatic Substituents

The conformation of the ethoxy and methyl ester substituents relative to the plane of the benzene ring is a key structural feature. This conformation is influenced by a balance of steric and electronic effects. An X-ray diffraction study would reveal the dihedral angles between the plane of the substituents and the aromatic ring, providing insight into the molecule's preferred solid-state geometry. In the absence of such a study for this compound, this information remains undetermined.

Theoretical and Computational Chemistry Investigations of Methyl 2 Ethoxy 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl 2-ethoxy-5-nitrobenzoate, these methods would provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, likely employing functionals such as B3LYP or PBE0 with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its optimized geometry, electronic energy, and the distribution of electron density. researchgate.neticm.edu.pl

Key parameters that would be elucidated include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement.

Electronic Energy and Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

Based on studies of similar nitroaromatic compounds, the nitro group (-NO2) is a strong electron-withdrawing group, which would significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. numberanalytics.comnih.gov The ethoxy (-OCH2CH3) and methyl ester (-COOCH3) groups would also influence the electronic distribution through inductive and resonance effects.

For higher accuracy in energetic calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory could be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation. Composite methods, such as the G-series (e.g., G4) or the Complete Basis Set (CBS) methods, could be used to obtain highly accurate thermodynamic data, including the heat of formation. researchgate.net For a molecule of this size, these high-level calculations would likely be performed on simplified models or for specific properties of interest.

Molecular Modeling and Simulation for Conformational Analysis

The presence of the ethoxy and methyl ester groups introduces rotational flexibility in this compound, leading to multiple possible conformations. organicchemistrytutor.comlumenlearning.comlibretexts.org

Molecular modeling techniques, including semi-empirical methods and DFT, can be used to explore the potential energy surface associated with the rotation around key single bonds, such as the C(ring)-O(ethoxy) and C(ring)-C(ester) bonds. researchgate.net A conformational analysis would identify the most stable conformers and the energy barriers between them. researchgate.net For instance, a study on methyl 3-nitrobenzoate revealed the existence of two stable rotational isomers. researchgate.net It is expected that for this compound, the planar conformations where the ester and ethoxy groups are coplanar with the benzene (B151609) ring would be among the most stable due to favorable π-orbital overlap. researchgate.net Steric hindrance between the substituents would also play a crucial role in determining the preferred conformations.

Analysis of Electronic Density Distribution and Noncovalent Interactions

The distribution of electrons within the molecule governs its interactions with other molecules. The strong electron-withdrawing nature of the nitro group significantly polarizes the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. nih.govresearchgate.net It can quantify the extent of electron delocalization from the ethoxy group's oxygen lone pairs into the aromatic ring and the electron-withdrawing effect of the nitro and ester groups.

Quantum Theory of Atoms in Molecules (QTAIM): This method would analyze the topology of the electron density to characterize the nature of chemical bonds and identify noncovalent interactions.

Noncovalent Interaction (NCI) Analysis: NCI plots are a valuable tool for visualizing and characterizing weak interactions, such as van der Waals forces, dipole-dipole interactions, and potential intramolecular hydrogen bonds. nih.govresearchgate.netresearchgate.net In this compound, intramolecular interactions between the ethoxy or ester groups and the adjacent hydrogens on the ring could influence its conformational preferences and stability. libretexts.orgyoutube.com

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of the molecule.

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. nih.govlmu.eduamazonaws.comspectroscopyonline.comacs.org By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. The characteristic stretching frequencies of the C=O (ester), N-O (nitro), and C-O (ethoxy) bonds would be prominent features.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. libretexts.org These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The electron-withdrawing and -donating effects of the substituents would cause distinct shifts in the signals of the aromatic protons and carbons. libretexts.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, providing information about the electronic transitions between molecular orbitals. nih.govresearchgate.net The strong π-conjugation in the molecule is expected to result in absorptions in the UV region.

Studies on Substituent Effects on Reactivity and Stability

The ethoxy group at the ortho position is an activating group, donating electron density to the ring through resonance, while the nitro group at the meta position to the ethoxy group is a strong deactivating group, withdrawing electron density. researchgate.netacs.orgresearchgate.net The methyl ester group is also deactivating. The net effect of these substituents on the aromatic ring's reactivity towards electrophilic or nucleophilic substitution can be quantitatively assessed using computational approaches. numberanalytics.comlibretexts.orgrsc.org

Computational studies on similar systems have shown that the presence of electron-donating groups can increase the electron density at the ortho and para positions, while electron-withdrawing groups direct incoming electrophiles to the meta position. libretexts.orgacs.orgrsc.org For this compound, the directing effects of the substituents would be in competition. DFT calculations of Fukui functions or the charges on the ring carbons can help predict the most likely sites for electrophilic and nucleophilic attack. acs.org

Role As a Chemical Intermediate in Complex Organic Synthesis and Materials Science

Precursor in the Synthesis of Pharmaceutical Intermediates

The structural framework of Methyl 2-ethoxy-5-nitrobenzoate makes it an ideal starting material for the synthesis of various pharmaceutical intermediates. The presence of the nitro group and the ester allows for sequential and selective chemical transformations to build more complex molecular architectures.

Synthesis of Benzoic Acid Derivatives for Subsequent Functionalization

One of the primary applications of this compound in pharmaceutical synthesis is its role as a precursor to 2-ethoxy-5-nitrobenzoic acid. This transformation is typically achieved through the hydrolysis of the methyl ester group. This reaction can be carried out under either acidic or basic conditions. byjus.comwhiterose.ac.uk The resulting carboxylic acid is a key intermediate that can undergo a wide range of further chemical modifications.

The general mechanism for the hydrolysis of methyl benzoates involves the nucleophilic attack of a hydroxide (B78521) ion or water on the carbonyl carbon of the ester. uni.lu This is a well-established and efficient method for converting esters to their corresponding carboxylic acids. ChemicalBook provides information on synthetic routes from "Benzoic acid, 2-ethoxy-5-nitro-, methyl ester" to "2-ethoxy-5-nitrobenzoic acid," confirming the practical application of this reaction. chemicalbook.com

The resulting 2-ethoxy-5-nitrobenzoic acid can then be subjected to various functionalization reactions. For instance, the carboxylic acid group can be converted to an amide, another ester, or an acyl halide, opening up pathways to a diverse array of pharmaceutical building blocks. Furthermore, the nitro group on the aromatic ring can be reduced to an amine, which can then be diazotized and coupled with other aromatic compounds or undergo other transformations common in medicinal chemistry.

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Product | Reaction Type |

| This compound | Acid or Base (e.g., HCl, NaOH) and Water | 2-ethoxy-5-nitrobenzoic acid | Hydrolysis |

Building Block for Specialty Chemicals and Dyes

The chemical reactivity of this compound also extends to its use as a foundational molecule in the synthesis of specialty chemicals, including dyes. The key to this application lies in the transformation of the nitro group.

The reduction of the nitro group in this compound leads to the formation of Methyl 2-ethoxy-5-aminobenzoate. This amino derivative is a valuable intermediate for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, are a large and important class of colored compounds with wide-ranging applications. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, such as Methyl 2-ethoxy-5-aminobenzoate, followed by a coupling reaction with a suitable coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. byjus.com

While direct research specifically detailing the use of Methyl 2-ethoxy-5-aminobenzoate in dye synthesis is not extensively documented in the provided search results, the general principles of azo dye chemistry strongly support this application. For example, the synthesis of disperse dyes from 2-methoxy-5-nitroaniline (B165355) has been reported, suggesting that the ethoxy analogue would behave similarly. researchgate.netbldpharm.com Nitroanilines are common starting materials for azo dyes, and the presence of the ethoxy and methyl ester groups in the resulting dye molecule can be used to fine-tune its color, solubility, and affinity for different fibers. wordpress.com

Applications in Advanced Materials Development

The versatility of this compound extends into the realm of materials science, where it and its derivatives can serve as monomers or key building blocks for the creation of specialty polymers and resins with tailored properties.

Specialty Polymers and Resins Research

The functional groups on the this compound ring system provide handles for polymerization reactions. Following the reduction of the nitro group to an amine and hydrolysis of the ester to a carboxylic acid, the resulting 2-ethoxy-5-aminobenzoic acid possesses both an amino group and a carboxylic acid group. These two functional groups can react with each other in a polycondensation reaction to form a polyamide, a class of polymers known for their high strength and thermal stability.

Research into the synthesis of poly(o-aminobenzoic acid) has demonstrated the feasibility of polymerizing aminobenzoic acid derivatives. researchgate.net By analogy, 2-ethoxy-5-aminobenzoic acid could be used to create novel polyamides with specific properties imparted by the ethoxy substituent. These properties could include improved solubility in certain organic solvents or modified thermal characteristics.

Furthermore, aniline derivatives are known to be used in the synthesis of high-performance polymers. For instance, a patent describes the use of 5-chloro-2-nitroaniline (B48662) in the preparation of a polyaryl thioether sulfone film, a type of specialty polymer. google.com This suggests that the corresponding 2-ethoxy-5-nitroaniline, derived from this compound, could be explored as a monomer in the synthesis of other advanced polymer systems. The development of such polymers could lead to new materials for a variety of applications, from engineering plastics to advanced coatings and films.

Catalytic Studies and Reaction Mechanism Investigations Involving Substituted Methyl Benzoates

Heterogeneous Catalysis for Esterification Reactions

The industrial synthesis of esters has traditionally relied on homogeneous acid catalysts like sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. researchgate.netmdpi.comgoogle.com However, these catalysts present significant drawbacks, including corrosivity, difficulties in separation from the reaction product, and the generation of environmental pollutants from waste acid. researchgate.netmdpi.comresearchgate.net To circumvent these issues, research has increasingly shifted towards heterogeneous catalysis. researchgate.net

Solid acid catalysts are advantageous as they are often non-corrosive, environmentally benign, and easily separable from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.commdpi.com A variety of materials have been explored as solid acid catalysts for esterification, including:

Zeolites: These are porous aluminosilicate (B74896) materials with a defined pore structure and adjustable acidity, making them suitable for esterification. evergreensinochem.com

Ion-Exchange Resins: Cation-exchange resins are commonly used and have proven effective in various esterification reactions. researchgate.netdergipark.org.tr

Sulfated Zirconia (SZ): These catalysts have demonstrated high activity, with even small concentrations yielding high conversions of carboxylic acids to their corresponding esters. rsc.org

Layered Metal Benzoates: Alkaline earth layered benzoates have been successfully used as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.br

Supported Heteropolyacids: These are known for their strong Brønsted acidity and high catalytic activity. evergreensinochem.com

Nanosulfated Silica (B1680970): This material serves as a stable and easily separable heterogeneous catalyst. mrs-k.or.kr

The use of heterogeneous catalysts represents a greener and more efficient approach to the synthesis of methyl benzoates, avoiding many of the problems associated with traditional homogeneous systems. researchgate.netscielo.br

Impact of Catalyst Composition on Reaction Efficiency

The chemical and physical composition of a heterogeneous catalyst plays a critical role in its efficiency and selectivity in esterification reactions. The activity of the catalyst is often linked to its structural features, surface acidity, and the nature of its active sites.

For instance, studies on sulfated zirconia (SZ) catalysts have shown that the calcination temperature during their preparation strongly influences their structural, textural, and acidic properties. rsc.org A higher number of Brönsted acid sites on the SZ catalyst was found to be essential for better performance and reusability in the esterification of myristic acid with methanol (B129727). rsc.org

In another study, a series of iron/zirconium/titanium composite solid acid catalysts were synthesized and tested for the esterification of various benzoic acids. The composition with an iron/zirconium/titanium molar ratio of 2:1:1 demonstrated the best catalytic effects. mdpi.com The presence of zirconium was identified as having a primary role in the catalytic activity. mdpi.com Similarly, in a study using titanium-zirconium solid acids, a Zr-Ti atomic ratio of 1.2:1 was found to exhibit the highest catalytic activity for the esterification of benzoic acid and its derivatives. mdpi.com The efficiency of different catalysts in the synthesis of Poly(ethylene vanillate) from its corresponding acid showed that titanium-based catalysts led to higher conversion rates compared to antimony trioxide. mdpi.com

The following table summarizes the impact of different catalyst compositions on the yield of esterification reactions based on various studies.

| Catalyst | Reactants | Reaction Conditions | Yield/Conversion | Reference |

| Sulfated Zirconia (SZ) | Myristic acid, Methanol | 60 °C, 5 h, 0.125–0.5 wt% catalyst | 98–100% conversion | rsc.org |

| Zr/Ti Solid Acid (ZT10) | p-Methylbenzoic acid, Methanol | 120 °C, 24 h | 84.1% yield | mdpi.com |

| Iron/Zirconium/Titanium (ZFT04) | p-Methylbenzoic acid, Methanol | 6 h | 85.3% yield | mdpi.com |

| Titanium Butoxide (TBT) | 4-(2-hydroxyethoxy)-3-methoxybenzoic acid | 200 °C (Esterification step) | ~85% conversion | mdpi.com |

| Antimony Trioxide (Sb₂O₃) | 4-(2-hydroxyethoxy)-3-methoxybenzoic acid | 200 °C (Esterification step) | 73% conversion | mdpi.com |

Influence of Substituents on Catalytic Activity and Selectivity

The rate and selectivity of the esterification of substituted benzoic acids are significantly influenced by the nature and position of the substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric.

The electronic properties of substituents on the benzoic acid ring have a marked impact on the reactivity of the carboxyl group. mdpi.com

The ethoxy group (–OC₂H₅) , conversely, is an electron-donating group through its resonance effect (+R), which is generally stronger than its inductive electron-withdrawing effect (-I). This donation of electron density to the aromatic ring can make the carbonyl carbon less electrophilic, potentially slowing down the rate of nucleophilic attack. However, some studies have shown that both electron-donating and electron-withdrawing groups can result in high product yields under specific solvent-free reaction conditions, suggesting that the catalyst and reaction temperature can play a more dominant role in overcoming these electronic effects. ijstr.org In some Fe(III) complexes, the methoxy (B1213986) substituent (electronically similar to ethoxy) was found to decrease the energy gap between t₂g and eg orbitals. acs.org

Steric hindrance plays a crucial role, particularly with ortho-substituted benzoic acids. mdpi.comresearchgate.net The presence of a substituent at the ortho-position to the carboxylic acid group, such as the ethoxy group in 2-ethoxy-5-nitrobenzoic acid, can physically obstruct the approach of the alcohol molecule to the reaction center. researchgate.net

This steric effect is a well-documented phenomenon in Fischer esterification. Ortho-disubstituted benzoic acids are known to form esters very slowly, if at all, under standard acid catalysis. researchgate.net This is attributed to the difficulty of the nucleophilic alcohol attacking the sterically shielded carboxyl carbon. researchgate.net

A study using a Zr/Ti solid acid catalyst for the esterification of various substituted benzoic acids clearly demonstrated this effect. mdpi.com The presence of a large group at the ortho position significantly decreased the product yield, indicating that ortho-steric effects play a dominant role in the esterification process. mdpi.com In contrast, substituents at the para-position showed a much smaller steric hindrance effect. mdpi.com The reactivity of alcohols in esterification also follows this trend, with primary alcohols being more reactive than bulkier secondary and tertiary alcohols due to lower steric hindrance. researchgate.net

The following table illustrates the effect of substituent position on the yield of methyl benzoate (B1203000) synthesis using a Zr/Ti solid acid catalyst.

| Benzoic Acid Derivative | Substituent Position | Yield (%) | Reference |

| Benzoic acid | - | 91.2 | mdpi.com |

| 2-Methylbenzoic acid | Ortho | 71.3 | mdpi.com |

| 3-Methylbenzoic acid | Meta | 89.2 | mdpi.com |

| 4-Methylbenzoic acid | Para | 88.6 | mdpi.com |

| 2-Chlorobenzoic acid | Ortho | 68.3 | mdpi.com |

| 4-Chlorobenzoic acid | Para | 82.3 | mdpi.com |

Recycling and Reusability of Catalyst Systems

A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and economically viable chemical processes. researchgate.netnih.gov The ability to easily separate the solid catalyst from the liquid reaction mixture by filtration or magnetic decantation reduces product contamination and allows the catalyst to be used in multiple reaction cycles. researchgate.netrsc.org

Numerous studies have demonstrated the excellent reusability of various solid acid catalysts in esterification reactions.

A magnetic solid acid catalyst used for biodiesel production was recovered by simple magnetic decantation and reused for five consecutive times without a significant loss of catalytic activity. researchgate.net

Magnetic-responsive Fe₃O₄@SiO₂–P([VLIM]PW) nanoparticles used for the esterification of palmitic acid showed a conversion rate as high as 84% even after five reuses. rsc.org

Sulfated zirconia catalysts with a high number of Brönsted acid sites were successfully reused for five cycles in the esterification of myristic acid without a significant drop in activity. rsc.org

Layered barium, calcium, and strontium benzoates showed unaltered catalytic activity for three consecutive reaction cycles in the methyl esterification of benzoic acid. scielo.br

A Zr/Ti solid acid catalyst was recovered and reused for the synthesis of methyl p-methylbenzoate, affording a yield of 84.1% in the second run, which was comparable to the first. mdpi.com

The following table presents data on the reusability of different heterogeneous catalysts.

| Catalyst | Reaction | Cycle 1 Yield/Conversion (%) | Cycle 3 Yield/Conversion (%) | Cycle 5 Yield/Conversion (%) | Reference |

| Magnetic Solid Acid | Biodiesel Production | 91.4 | - | 88.0 (approx.) | researchgate.net |

| Fe₃O₄@SiO₂–P([VLIM]PW) NPs | Palmitic Acid Esterification | 96.0 (approx.) | 90.0 (approx.) | 84.0 | rsc.org |

| Sulfated Zirconia (high Brönsted sites) | Myristic Acid Esterification | ~100 | ~100 | ~98 | rsc.org |

| Layered Barium Benzoate | Benzoic Acid Esterification | ~68 | ~68 | - | scielo.br |

| ZnO | Pelargonic Acid Esterification | 94 | 92 | 95 | nih.gov |

This consistent performance across multiple cycles underscores the stability and robustness of these heterogeneous systems, making them attractive alternatives to traditional homogeneous catalysts for the synthesis of methyl 2-ethoxy-5-nitrobenzoate and related esters. nih.govrsc.org

Derivatization Strategies and Structure Reactivity Relationships in Nitrobenzoate Systems

Synthesis and Characterization of Novel Methyl 2-ethoxy-5-nitrobenzoate Derivatives

The structure of this compound offers several sites for chemical modification, primarily through reactions involving the nitro group, the ester functional group, or substitution on the aromatic ring. Two fundamental derivatization reactions include the reduction of the nitro group to an amine and the hydrolysis of the methyl ester to a carboxylic acid.

Synthesis of Methyl 2-ethoxy-5-aminobenzoate: The transformation of the nitro group into a primary amine is a common and significant derivatization. This reduction can be effectively carried out using reagents such as tin(II) chloride in ethanol (B145695) or through catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. researchgate.netcommonorganicchemistry.com These methods are generally selective for the nitro group, leaving the ester and ethoxy groups intact. The resulting product, Methyl 2-ethoxy-5-aminobenzoate, possesses fundamentally different chemical properties from the starting material due to the presence of the electron-donating amino group.

Synthesis of 2-ethoxy-5-nitrobenzoic acid: The methyl ester can be converted to a carboxylic acid via saponification. This reaction typically involves heating the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. chemguide.co.uk This process, known as hydrolysis, yields 2-ethoxy-5-nitrobenzoic acid, a derivative with increased water solubility and an acidic proton, opening avenues for further reactions like amide bond formation. jk-sci.com

Below is a table summarizing the typical characterization data for the parent compound and its primary derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |

| This compound | C₁₀H₁₁NO₅ | 225.20 | ¹H NMR: Signals for ethoxy, methoxy (B1213986), and three aromatic protons. ¹³C NMR: Resonances for aromatic carbons, ester carbonyl (~165 ppm), and aliphatic carbons. aiinmr.comIR (cm⁻¹): Strong absorptions for C=O (ester) ~1720, and NO₂ ~1520 & ~1350. |

| Methyl 2-ethoxy-5-aminobenzoate | C₁₀H₁₃NO₃ | 195.22 | ¹H NMR: Appearance of a broad singlet for the NH₂ protons; upfield shift of aromatic protons compared to the nitro precursor. IR (cm⁻¹): Appearance of N-H stretching bands ~3300-3500; disappearance of NO₂ bands. |

| 2-ethoxy-5-nitrobenzoic acid | C₉H₉NO₅ | 211.17 | ¹H NMR: Disappearance of the methyl ester singlet; appearance of a broad singlet for the carboxylic acid proton (>10 ppm). IR (cm⁻¹): Broad O-H stretch for carboxylic acid ~2500-3300, overlapping with C-H stretches. |

Influence of Aromatic Substituents on Reaction Selectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on the this compound ring are dictated by the electronic properties of its three substituents: the ethoxy group, the nitro group, and the methyl ester group.

Activating and Deactivating Effects: Substituents are classified based on how they affect the rate of electrophilic substitution compared to benzene (B151609).

Ethoxy Group (-OCH₂CH₃): This is a strongly activating group. The oxygen atom donates electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. msu.edulibretexts.org

Nitro Group (-NO₂): This is a powerful deactivating group. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive. libretexts.orgquizlet.com

Methyl Ester Group (-COOCH₃): This is also a deactivating group that withdraws electron density from the ring, primarily through resonance. mnstate.edu

Directing Effects: Substituents also direct incoming electrophiles to specific positions on the ring.

Ortho, Para-Directors: The electron-donating ethoxy group directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6).

Meta-Directors: The electron-withdrawing nitro and ester groups direct incoming electrophiles to the positions meta to themselves. The nitro group at position 5 directs to positions 2 and 4 (relative to itself), and the ester at position 1 directs to position 5.

The directing effects of the substituents are cooperative in favoring substitution at position 4. The ethoxy group strongly directs ortho to itself (to position 4), and the nitro group directs meta to itself (also to position 4). While the ring is generally unreactive, any electrophilic substitution that does occur would be highly selective for the 4-position, which is the least sterically hindered position activated by the ethoxy group and not deactivated by the other two groups. msu.edu

In nucleophilic aromatic substitution, the presence of the strong electron-withdrawing nitro group would activate the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group.

Modulation of Reactivity through Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental strategies in organic synthesis to alter a molecule's chemical properties and reactivity. solubilityofthings.comfiveable.meimperial.ac.uk For this compound, the most impactful FGIs involve the reduction of the nitro group and the hydrolysis of the ester.

Reduction of the Nitro Group: Converting the nitro group (-NO₂) to an amino group (-NH₂) dramatically changes the electronic character of the aromatic ring. slideshare.net The nitro group is strongly electron-withdrawing and deactivating, whereas the resulting amino group is strongly electron-donating and activating. msu.edu This transformation converts the deactivated ring into a highly activated one, making it much more susceptible to electrophilic aromatic substitution. The resulting Methyl 2-ethoxy-5-aminobenzoate would readily undergo reactions like halogenation or sulfonation, primarily at the positions ortho to the powerful amino directing group.

Hydrolysis of the Ester Group: The hydrolysis of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH) is another key FGI. chemguide.co.uk While this does not alter the electronic nature of the aromatic ring as profoundly as nitro reduction, it introduces a new reactive handle. The carboxylic acid can be converted into an acyl chloride, an amide, or other acid derivatives, providing pathways for a wide range of subsequent transformations. This interconversion is typically achieved through saponification using a base like NaOH or KOH in an aqueous or alcoholic solvent. commonorganicchemistry.com

The table below summarizes these key functional group interconversions.

| Starting Functional Group | Target Functional Group | Transformation | Typical Reagents | Change in Reactivity |

| Nitro (-NO₂) | Amine (-NH₂) | Reduction | H₂, Pd/C; or SnCl₂, HCl; or Fe, HCl researchgate.netcommonorganicchemistry.com | Converts a strongly deactivated ring to a strongly activated ring for electrophilic substitution. |

| Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Hydrolysis | NaOH (aq), then H₃O⁺; or HCl (aq), heat commonorganicchemistry.com | Introduces an acidic proton and enables further derivatization (e.g., amide formation). |

| Carboxylic Acid (-COOH) | Ester (-COOR') | Esterification | R'OH, H⁺ catalyst | Protects the acidic group or modifies solubility and steric properties. |

| Amine (-NH₂) | Amide (-NHCOR') | Acylation | Acyl chloride (R'COCl) or anhydride (B1165640) ((R'CO)₂O) | Reduces the activating effect of the amine, serves as a protecting group, and introduces new structural elements. msu.edu |

Emerging Research Avenues and Future Directions for Methyl 2 Ethoxy 5 Nitrobenzoate

Methyl 2-ethoxy-5-nitrobenzoate is a valuable chemical intermediate whose utility in synthesizing more complex molecules, particularly in the pharmaceutical industry, is driving research into more efficient, sustainable, and scalable production methods. Emerging research is focused on reimagining the synthesis and transformation of this compound through the lenses of green chemistry, advanced process control, and fundamental mechanistic understanding.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-ethoxy-5-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer:

- Esterification : Start with 2-ethoxy-5-nitrobenzoic acid. Use Fischer esterification (H₂SO₄ catalyst, methanol reflux) or methyl chloride in the presence of a base (e.g., K₂CO₃) for nucleophilic acyl substitution .

- Nitration : If starting from a precursor without the nitro group, introduce it via electrophilic aromatic nitration (HNO₃/H₂SO₄) at low temperatures to control regioselectivity .

- Key Considerations : Monitor reaction progress via TLC. Optimize solvent polarity (e.g., DMF for solubility) and temperature (80–100°C for esterification). Typical yields range from 60–85%, depending on purification efficiency.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yield at elevated temps |

| Catalyst (H₂SO₄) | 1–2 mol% | Excess may degrade product |

| Reaction Time | 6–12 hours | Prolonged time increases side reactions |

Q. How can researchers purify this compound effectively?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) for high-purity crystals. Slow cooling minimizes impurities .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (7:3) as the mobile phase. Monitor fractions via UV-Vis at 254 nm .

- Distillation : Not recommended due to thermal sensitivity of the nitro group.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Expect peaks for methoxy (δ 3.8–4.0 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂), and aromatic protons (δ 7.5–8.5 ppm) .

- ¹³C NMR : Carboxy ester (δ 165–170 ppm), nitro-substituted carbons (δ 145–155 ppm) .

- IR : Ester C=O stretch (~1720 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 241.1 (calculated for C₁₀H₁₁NO₅).

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Nitro Group : Strong electron-withdrawing meta-director enhances electrophilicity at the para position.

- Ethoxy Group : Electron-donating ortho/para-director competes, complicating regioselectivity. Use DFT calculations to predict reactive sites .

- Experimental Validation : Compare reaction rates with analogs (e.g., methyl 2-methoxy-5-nitrobenzoate) under identical conditions .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (expected >200°C) .

- pH Stability : Incubate in buffers (pH 2–12) and monitor hydrolysis via HPLC. Nitro groups resist acidic conditions but hydrolyze slowly in base .

Q. Table 2: Stability Profile

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 1 (HCl) | Ester hydrolysis | >30 days |

| pH 13 (NaOH) | Ester + nitro reduction | 5–7 days |

| UV Light (254 nm) | Photodegradation | 2–3 hours |

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Refinement : Apply SHELXL-2018 for least-squares refinement. Address disorder in ethoxy groups using PART instructions .

- Case Study : Compare bond lengths and angles with CRC Handbook data to validate accuracy .

Q. How can conflicting solubility data from literature be reconciled for this compound?

Methodological Answer:

- Systematic Testing : Measure solubility in 10 solvents (e.g., DMSO, EtOH, hexane) using gravimetric analysis.

- Contradiction Analysis : Discrepancies often arise from impurities or temperature variations. Cross-validate with HPLC-pure samples .

Q. What advanced analytical methods quantify trace impurities in this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.